2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene
Overview
Description
2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene is a useful research compound. Its molecular formula is C11H9FOS and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- 2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene and related compounds have been synthesized for exploring their potential as dual antidepressants, showing promise in receptor affinity and serotonin reuptake inhibition (Orus et al., 2002).
- Electrophilic substitution reactions and the preparation of 3-bromomethyl derivatives from similar compounds have been studied, contributing to a deeper understanding of their chemical properties and potential applications (Clarke et al., 1973).
Chemical Modifications and Derivatives
- Various benzo[b]thiophene derivatives have been prepared, including 5-fluoro-, 5-chloro-, and other halogeno compounds, offering insights into the versatility of these compounds for further chemical modifications (Chapman et al., 1968).
- Studies on the synthesis of 5-substituted benzo[b]thiophene derivatives have been conducted, highlighting the compound's potential as a building block for various organic assemblies (Datta & De, 1989).
Potential in Material Science
- Research on benzo[c]thiophenes, including fluorinated derivatives, has shown their potential in creating transparent conducting polymers, indicating their utility in material science applications (King & Higgins, 1995).
- The development of polybenzo[c]thiophenes with substituted derivatives like this compound could lead to advancements in electronic materials, particularly in tuning doping potentials for specific applications (King & Higgins, 1994).
Future Directions
Thiophene and its derivatives, including “2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene”, continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
1-(5-fluoro-3-methyl-1-benzothiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FOS/c1-6-9-5-8(12)3-4-10(9)14-11(6)7(2)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRSBTNUODPWEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)F)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594126 | |
Record name | 1-(5-Fluoro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51828-34-3 | |
Record name | 1-(5-Fluoro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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